![molecular formula C13H16ClNO2 B2974758 (1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride CAS No. 2550997-35-6](/img/structure/B2974758.png)
(1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride
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Overview
Description
“(1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2550997-35-6 . It has a molecular weight of 253.73 . The compound is typically stored at 4 degrees Celsius and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15NO2.ClH/c15-12(16)13-6-11(13)8-14(9-13)7-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,15,16);1H/t11-,13-;/m0./s1 . This code provides a detailed description of the compound’s molecular structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound is a powder and is stored at 4 degrees Celsius . More specific physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the current search results.Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Chiral Bicyclic Azetidine Derivatives : The compound was utilized in the synthesis of various derivatives of (5R)-1-azabicycloheptane, demonstrating its versatility in creating structurally complex molecules (Barrett et al., 2002).
Pharmacological Applications
- T-Type Calcium Channel Inhibitors : 3N-R-substituted azabicyclo[3.1.0]hexane carboxamide derivatives containing a pyrazole ring, related to the compound , showed potent inhibition of T-type calcium channels, suggesting potential in treating neuropathic pain (Kim & Nam, 2016).
Chemical Synthesis Methodologies
- Three-Component Reaction Synthesis : A novel synthesis method involving this compound was developed, highlighting its role in eco-friendly and efficient chemical synthesis processes (Ghorbani et al., 2016).
Conformational Studies
- Conformational Analysis in Drug Design : The compound's derivatives were used to study different affinities to the opiate-μ receptor, providing insights into the role of molecular conformation in drug efficacy (Vilsmaier et al., 1996).
Applications in Organocatalysis
- Organocatalytic Aldol Reactions : The bicyclic system of this compound was more selective than its monocyclic analogue in aldol reactions, indicating its potential utility in organocatalysis (Armstrong et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively . Precautionary statements include measures to prevent exposure and handle incidents of exposure .
properties
IUPAC Name |
(1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-12(16)13-6-11(13)8-14(9-13)7-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,15,16);1H/t11-,13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMXTBIVHLYJJW-JZKFLRDJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CN(C2)CC3=CC=CC=C3)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@]1(CN(C2)CC3=CC=CC=C3)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride |
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